molecular formula C10H11IO4 B190013 Methyl 2-iodo-4,5-dimethoxybenzoate CAS No. 173043-61-3

Methyl 2-iodo-4,5-dimethoxybenzoate

Cat. No. B190013
M. Wt: 322.1 g/mol
InChI Key: HFQDMAXTSBDKRB-UHFFFAOYSA-N
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Description

“Methyl 2-iodo-4,5-dimethoxybenzoate” is a chemical compound with the CAS Number: 173043-61-3 . It has a molecular weight of 322.1 and a linear formula of C10H11IO4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 2-iodo-4,5-dimethoxybenzoate” consists of an iodine atom and two methoxy groups attached to a benzoate core . The molecule has a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 2 ethers (aromatic) .


Physical And Chemical Properties Analysis

“Methyl 2-iodo-4,5-dimethoxybenzoate” is a solid substance . It has a boiling point of 352.8±42.0°C at 760 mmHg and a melting point of 105-107°C . The flash point is 167.2 .

Scientific Research Applications

Synthesis and Derivatives

Methyl 2-iodo-4,5-dimethoxybenzoate plays a significant role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics. These compounds are synthesized from readily available materials without the need for chromatographic separation, showcasing the efficiency and utility of this chemical in pharmaceutical research (Laak & Scharf, 1989). Additionally, the compound is involved in the synthesis of 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, which have nearly planar structures and are important in various chemical and biological contexts (Barich, Zell, Powell, & Munson, 2004).

Radiopharmaceutical Research

Methyl 2-iodo-4,5-dimethoxybenzoate is also used in radiopharmaceutical research. It has been labeled with 131I for biodistribution studies, where it showed potential for designing brain imaging radiopharmaceuticals (Patel et al., 1991). This application demonstrates its importance in developing tools for medical diagnostics.

Catalysis and Organic Synthesis

In the field of organic synthesis, this compound plays a role in developing methylation methods, where it's used in palladium-catalyzed dimethylation reactions. This process is critical for producing biologically and pharmacologically active compounds, highlighting its relevance in medicinal chemistry (Wu, Wei, Wan, & Zhang, 2021).

Structural and Conformational Studies

Structural and conformational studies of mono- and dimethoxybenzoic acids, which are derivatives of methyl 2-iodo-4,5-dimethoxybenzoate, provide insights into their conformation in solution. This is crucial for understanding the behavior of these compounds in various environments and can influence their applications in different fields (Exner, Fiedler, Buděšínský, & Kulhanek, 1999).

Enzyme Inhibitory Activities

Methyl 2-iodo-4,5-dimethoxybenzoate derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in regulating various cellular processes. This finding is significant for drug development, especially for conditions like diabetes and cancer (Han Lijun, 2010).

Safety And Hazards

“Methyl 2-iodo-4,5-dimethoxybenzoate” is classified under the GHS07 hazard pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

methyl 2-iodo-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQDMAXTSBDKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471925
Record name Methyl 2-iodo-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodo-4,5-dimethoxybenzoate

CAS RN

173043-61-3
Record name Methyl 2-iodo-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
FD King, A Aliev, S Caddick, R Fitz-Maurice, DA Tocher… - researchgate.net
A solution of NaNO2 (2.3 g, 33 mmol) in water (15 mL), was added dropwise to a cooled (0 C) suspension of 2-amino-4, 5,-dimethoxybenzoic acid (6.0 g, 30 mmol) in 25% aqueous HCl …
Number of citations: 0 www.researchgate.net
KC Miles - 2013 - rave.ohiolink.edu
Indanones and indenones are common structural motifs found in pharmaceuticals and biologically active natural products. Transition metal-catalyzed annulation processes represent …
Number of citations: 2 rave.ohiolink.edu
Y Satkar, LF Yera-Ledesma, N Mali… - The Journal of …, 2019 - ACS Publications
An oxidative procedure for the electrophilic iodination of phenols was developed by using iodosylbenzene as a nontoxic iodine(III)-based oxidant and ammonium iodide as a cheap …
Number of citations: 31 pubs.acs.org
A Husain - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The negative microfilm of this dissertation was prepared and inspected by the school granting the degree. We are using …
Number of citations: 0 search.proquest.com
L Stevenson - 2010 - theses.gla.ac.uk
During the course of the studies outlined in this thesis, a new short and efficient synthesis of PK11195 was developed using Pd(0)-mediated reactions to effect the key carbon-carbon …
Number of citations: 6 theses.gla.ac.uk
P Lü, K Huang, L Xie, X Xu - scholar.archive.org
Electronic supporting information for: Org. Biomol. Chem. Palladium-Catalyzed Tandem Reaction to Construct Benzo[c]phenanthridin Page 1 1 Electronic supporting information for: Org…
Number of citations: 0 scholar.archive.org
T MINAMI, A NISHIMOTO, Y NAKAMURA… - Chemical and …, 1994 - jstage.jst.go.jp
Cyclization of o-alkenylbenzoic acids in the presence of Pd catalyst and benzoquinone led to 3-substituted isocoumarins in high yield. The isocoumarins obtained were converted to …
Number of citations: 31 www.jstage.jst.go.jp

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